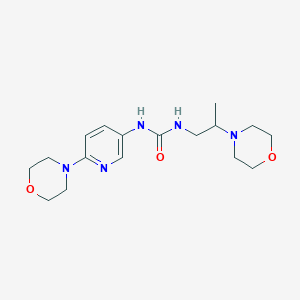![molecular formula C13H26N2O B7571618 4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine](/img/structure/B7571618.png)
4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine, also known as P4M, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. P4M belongs to the class of morpholine derivatives and has been found to exhibit promising pharmacological activities.
作用機序
The exact mechanism of action of 4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine is not fully understood. However, it has been proposed that 4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine exerts its pharmacological effects by modulating the activity of GABA receptors in the brain. GABA is a neurotransmitter that plays a crucial role in regulating neuronal excitability. 4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine has been found to enhance the activity of GABA receptors, leading to a decrease in neuronal excitability and an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine has been shown to exert a wide range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, indicating its potential as an anti-inflammatory agent. Additionally, 4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine has been shown to decrease the activity of acetylcholinesterase, an enzyme that is implicated in the pathogenesis of Alzheimer's disease. Furthermore, 4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine has been found to increase the levels of brain-derived neurotrophic factor, a protein that plays a crucial role in the survival and differentiation of neurons.
実験室実験の利点と制限
4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine has several advantages as a research tool. It is relatively easy to synthesize and has been found to exhibit potent pharmacological activities. Additionally, 4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine has a well-defined chemical structure, making it an ideal compound for structure-activity relationship studies. However, there are also some limitations associated with the use of 4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine in lab experiments. For example, 4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine has a relatively short half-life, which may limit its efficacy in vivo. Additionally, 4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine has not been extensively studied in clinical trials, and its long-term safety profile is not well-established.
将来の方向性
There are several future directions for research on 4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine. One area of interest is the development of 4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine and to identify its molecular targets. Furthermore, the potential of 4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine as an anti-inflammatory agent warrants further investigation. Finally, the development of more potent and selective 4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine analogs may lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
合成法
The synthesis of 4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine involves the reaction of 4-bromobenzyl chloride with 1-propan-2-ylpiperidine in the presence of potassium carbonate to yield the intermediate product, 4-[(1-Propan-2-ylpiperidin-4-yl)methyl]benzene. This intermediate product is then reacted with morpholine in the presence of cesium carbonate to obtain the final product, 4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine.
科学的研究の応用
4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory activities. Additionally, 4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine has been shown to possess potent neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
4-[(1-propan-2-ylpiperidin-4-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-12(2)15-5-3-13(4-6-15)11-14-7-9-16-10-8-14/h12-13H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVZJDPZFYOQOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-methyl-3-pyridin-3-yl-N-[1-(4-sulfamoylphenyl)ethyl]prop-2-enamide](/img/structure/B7571536.png)

![3-Methyl-5-[[4-(3-methylbutanoylamino)phenyl]sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7571561.png)
![2-Methoxy-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid](/img/structure/B7571564.png)
![1-[1-(3-Phenylpropyl)piperidin-4-yl]imidazolidin-2-one](/img/structure/B7571575.png)
![4-[[3-(cyclopropylcarbamoyl)phenyl]sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B7571580.png)

![5-[[3-(Cyclopropylcarbamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid](/img/structure/B7571594.png)

![3-Fluoro-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7571607.png)


![3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid](/img/structure/B7571620.png)
![3-[(5-Acetamido-2-methoxyphenyl)sulfamoyl]-4-ethylbenzoic acid](/img/structure/B7571624.png)